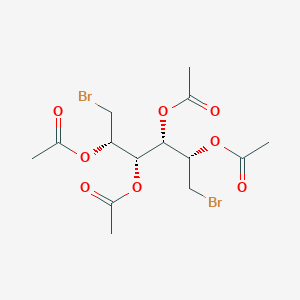

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol

Übersicht

Beschreibung

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is a derivative of mannitol, a sugar alcohol. This compound is characterized by the substitution of bromine atoms for the terminal hydroxyl groups and the acetylation of the remaining hydroxyl groups. It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves the bromination of D-mannitol. Typically, 750 grams of D-mannitol are dissolved in 4,000 milliliters of a 48% aqueous hydrogen bromide solution. The solution is then saturated with gaseous hydrogen bromide at 0°C until a hydrogen bromide content of 69-70% is achieved. The reaction mixture is heated for 6 hours at 60°C in an autoclave, decolorized with charcoal, extracted with chloroform, and diluted with water. The pH is adjusted to 1-2 using sodium bicarbonate, and the resulting crystals are filtered and washed .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dibromo-1,6-dideoxy-D-mannitol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as thiols and amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Aldehydes or ketones.

Esterification: Various esters depending on the carboxylic acid used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Saccharides

The compound serves as an important building block in the synthesis of more complex carbohydrates. Its brominated and acetylated structure allows for various chemical modifications that facilitate the creation of diverse saccharide derivatives. This application is particularly significant in carbohydrate chemistry where complex sugars are synthesized for research and industrial purposes.

Biological Research

Potential Biological Activities

Research indicates that 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol exhibits potential biological activities that merit investigation. Studies have suggested its efficacy in inhibiting microbial infections, making it a candidate for further exploration in microbiology and pharmacology .

Antineoplastic Properties

The compound is being investigated for its potential antineoplastic (anti-cancer) properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through various biochemical pathways . This aspect is particularly relevant in the context of cancer chemotherapy research.

Medicinal Chemistry

Drug Development

Due to its unique chemical structure, this compound is being explored for drug development purposes. Its modifications enhance solubility and stability compared to non-acetylated analogs, which can be crucial for formulating effective pharmaceutical agents .

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various chemical products. Its ability to undergo substitution and oxidation reactions makes it versatile for creating different chemical entities required in manufacturing processes .

Wirkmechanismus

The mechanism of action of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves its interaction with biological molecules. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antineoplastic activity, where it targets rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Dibromo-1,6-dideoxy-D-mannitol: Similar in structure but without acetylation.

Dibromodulcitol: Another brominated sugar alcohol with similar applications.

Uniqueness

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is unique due to its acetylated hydroxyl groups, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability compared to non-acetylated analogs.

Biologische Aktivität

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol (CAS Number: 15410-49-8) is a synthetic derivative of mannitol that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine substituents and acetyl groups, which are believed to enhance its reactivity and biological interactions. This article aims to explore the biological activity of this compound through various studies and data.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antibacterial and antifungal properties. The presence of bromine atoms is significant as halogenated compounds often exhibit enhanced biological activities.

Antibacterial Activity

Research indicates that halogenated sugars can exhibit notable antibacterial effects. For instance:

- Study Findings : In vitro testing showed that derivatives similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- Case Study : A study published in Molecules reported that brominated saccharides inhibited the growth of various fungal species including Candida albicans. The mechanism was attributed to disruption of cell wall synthesis .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Cell Membrane Interaction : The compound may integrate into the microbial cell membrane due to its hydrophobic acetyl groups and bromine atoms, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cell wall biosynthesis or metabolic pathways in microorganisms .

Data Tables

| Biological Activity | Test Organisms | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Bacillus subtilis | 18 | |

| Antifungal | Candida albicans | 20 |

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A comparative study demonstrated that brominated derivatives had higher antimicrobial efficacy than their non-brominated counterparts.

- Cytotoxicity Assessments : Cytotoxicity assays indicated low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Eigenschaften

IUPAC Name |

(3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPLTNPGLVFJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934925 | |

| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15410-49-8 | |

| Record name | Tetraacetyl DBM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015410498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.